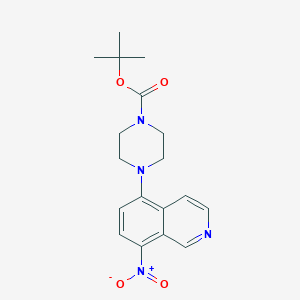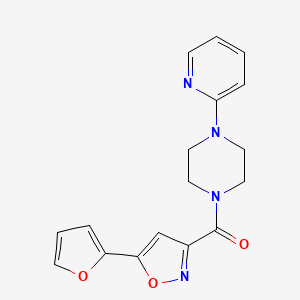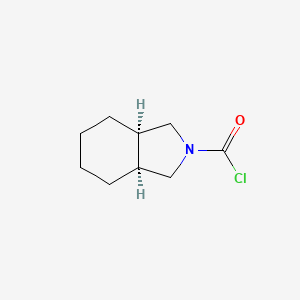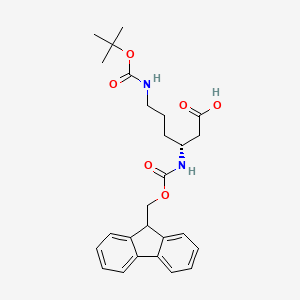
1-(2-Methoxyphenyl)-2-(methylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-2-(methylamino)ethanol, also known as 2-Methylamino-1-(2-methoxyphenyl)ethanol (MAP), is a psychoactive drug that belongs to the class of phenethylamines. MAP is a structural analog of amphetamine and has been found to exhibit potent stimulant properties. The compound has been studied for its potential use in scientific research and has shown promising results in various fields.
Wirkmechanismus
The mechanism of action of MAP is similar to that of other stimulant drugs such as amphetamine and methylphenidate. MAP acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. The compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
MAP has been shown to have several biochemical and physiological effects. The compound increases heart rate and blood pressure, leading to increased oxygen and glucose delivery to the brain. MAP also increases the release of cortisol, a stress hormone, which can lead to increased alertness and energy.
Vorteile Und Einschränkungen Für Laborexperimente
MAP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. MAP has also been shown to have potent stimulant properties, making it useful for studying the effects of stimulant drugs on the brain. However, the use of MAP in lab experiments is limited by its potential for abuse and its potential for adverse effects on the cardiovascular system.
Zukünftige Richtungen
There are several future directions for research on MAP. One potential area of study is the development of new drugs based on the structure of MAP that exhibit improved efficacy and reduced side effects. Another area of study is the investigation of the long-term effects of MAP use on the brain and cardiovascular system. Finally, research could be conducted to investigate the potential therapeutic uses of MAP in the treatment of ADHD, narcolepsy, and other disorders.
Synthesemethoden
MAP can be synthesized through several methods, including the reduction of 2-(2-methoxyphenyl)propiophenone using sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MAP has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been found to exhibit potent stimulant properties and has been shown to increase dopamine and norepinephrine levels in the brain. MAP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9(12)8-5-3-4-6-10(8)13-2/h3-6,9,11-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKPGKZACIOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-(methylamino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)



![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one](/img/structure/B2945996.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)